molecular formula C17H18N6O2 B5575582 N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)pyrazine-2-carboxamide

N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)pyrazine-2-carboxamide

Cat. No.: B5575582
M. Wt: 338.4 g/mol
InChI Key: KFAVGPWFTPIGMX-UHFFFAOYSA-N
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Description

N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.14912384 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

N-(1-methyl-4-morpholin-4-yl-1H-indazol-3-yl)pyrazine-2-carboxamide and its derivatives have been synthesized through various methods, often involving the condensation of specific isocyanates with 4-morpholino-1H-indazol-3-amine. These compounds are characterized by their distinct crystal structures, which are determined through X-ray crystallography, revealing their space groups and molecular dimensions. For instance, synthesis and crystallographic analysis have unveiled compounds with significant inhibition against the proliferation of cancer cell lines, indicating their potential in anticancer research (Lu et al., 2017).

Antitumor Activities

Several studies have focused on the antitumor activities of these compounds, demonstrating their capacity to inhibit the growth of various cancer cell lines. These investigations encompass the synthesis of different indazole derivatives and their biological activity evaluations, showing promising results in the context of cancer treatment. For example, compounds have been shown to possess distinct effective inhibition on the proliferation of cancer cell lines such as HT-29, K562, and MKN45 (Lu et al., 2020).

Structural and Biological Studies

The design and synthesis of these compounds, followed by detailed structural and biological studies, have contributed significantly to understanding their mechanism of action and potential applications. Crystal structure determination and Density Functional Theory (DFT) analyses have been employed to elucidate the molecular configurations and interactions critical for their biological activities. These studies not only shed light on the compounds' inhibitory effects against cancer cell lines but also offer insights into their molecular properties and reaction sites (Lu et al., 2020).

Antimicrobial and Antifungal Activities

Besides their antitumor potential, some derivatives of this compound have been explored for their antimicrobial and antifungal activities. The structural modification and synthesis of new derivatives have led to compounds with significant activity against pathogenic strains of bacteria and fungi, highlighting their versatility and potential in addressing various microbial infections (Gobis et al., 2006).

Properties

IUPAC Name

N-(1-methyl-4-morpholin-4-ylindazol-3-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-22-13-3-2-4-14(23-7-9-25-10-8-23)15(13)16(21-22)20-17(24)12-11-18-5-6-19-12/h2-6,11H,7-10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAVGPWFTPIGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)N3CCOCC3)C(=N1)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.